

Benalaxyl-M: A Toxicological Profile for Non-Target Organisms

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Compound of Interest

Compound Name: Benalaxyl-M

Cat. No.: B116788

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benalaxyl-M, the more biologically active R-enantiomer of the fungicide benalaxyl, is widely used in agriculture to control oomycete pathogens.^{[1][2]} Its systemic nature and efficacy make it a valuable tool for crop protection.^{[1][3]} However, its introduction into the environment necessitates a thorough understanding of its potential toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the current toxicological data for **Benalaxyl-M**, focusing on its impact on a range of non-target species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Ecotoxicological Profile: A Quantitative Overview

The ecotoxicological impact of **Benalaxyl-M** has been evaluated across various non-target organisms, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The following tables summarize the key quantitative toxicity endpoints.

Avian Toxicology

Benalaxyl-M exhibits moderate toxicity to birds. Acute oral toxicity studies have established LD50 values, while dietary studies provide insights into the effects of longer-term exposure.

Species	Test Type	Endpoint	Value (mg/kg bw)	Reference
Not Specified	Acute Oral	LD50	> 2000	[4]
Not Specified	Dietary	LC50	> 5000 ppm	[4]

Aquatic Toxicology

The fungicide is classified as toxic to aquatic life with long-lasting effects.[\[5\]](#) Acute and chronic toxicity data are available for fish, aquatic invertebrates, and algae.

Fish:

Species	Test Type	Endpoint	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96-hour Acute	LC50	2.7	[1]
Cyprinus carpio (Common Carp)	96-hour Acute	LC50	5.6	[1]
Not Specified	Chronic	NOEC	0.25	[1]

Aquatic Invertebrates:

Species	Test Type	Endpoint	Value (mg/L)	Reference
Daphnia magna	48-hour Acute Immobilisation	EC50	7.8	[1]
Daphnia magna	21-day Chronic Reproduction	NOEC	0.32	[1]

Algae:

Species	Test Type	Endpoint	Value (mg/L)	Reference
Pseudokirchnerie Ila subcapitata	72-hour Growth Inhibition	ErC50	1.1	[1]

Terrestrial Invertebrate Toxicology

Honeybees:

Benalaxyl-M is considered to have low toxicity to honeybees through both acute oral and contact exposure.

Test Type	Endpoint	Value (µ g/bee)	Reference
Acute Oral (48h)	LD50	> 100	[1]
Acute Contact (48h)	LD50	> 100	[1]

Earthworms:

Studies on the earthworm *Eisenia fetida* indicate enantioselective toxicity, with the R-(-)-form (**Benalaxyl-M**) being more toxic than the S-(+)-form.[6]

Species	Test Type	Endpoint	Value	Reference
<i>Eisenia fetida</i>	48-hour Acute Contact	LC50 (R-(-)-form)	4.99 µg/cm ²	[6]
<i>Eisenia fetida</i>	72-hour Acute Contact	LC50 (R-(-)-form)	1.23 µg/cm ²	[6]
<i>Eisenia fetida</i>	14-day Acute Artificial Soil	LC50	> 1000 mg/kg soil	[1]
<i>Eisenia fetida</i>	56-day Chronic Reproduction	NOEC	1.8 mg/kg soil	[1]

Mammalian Toxicology

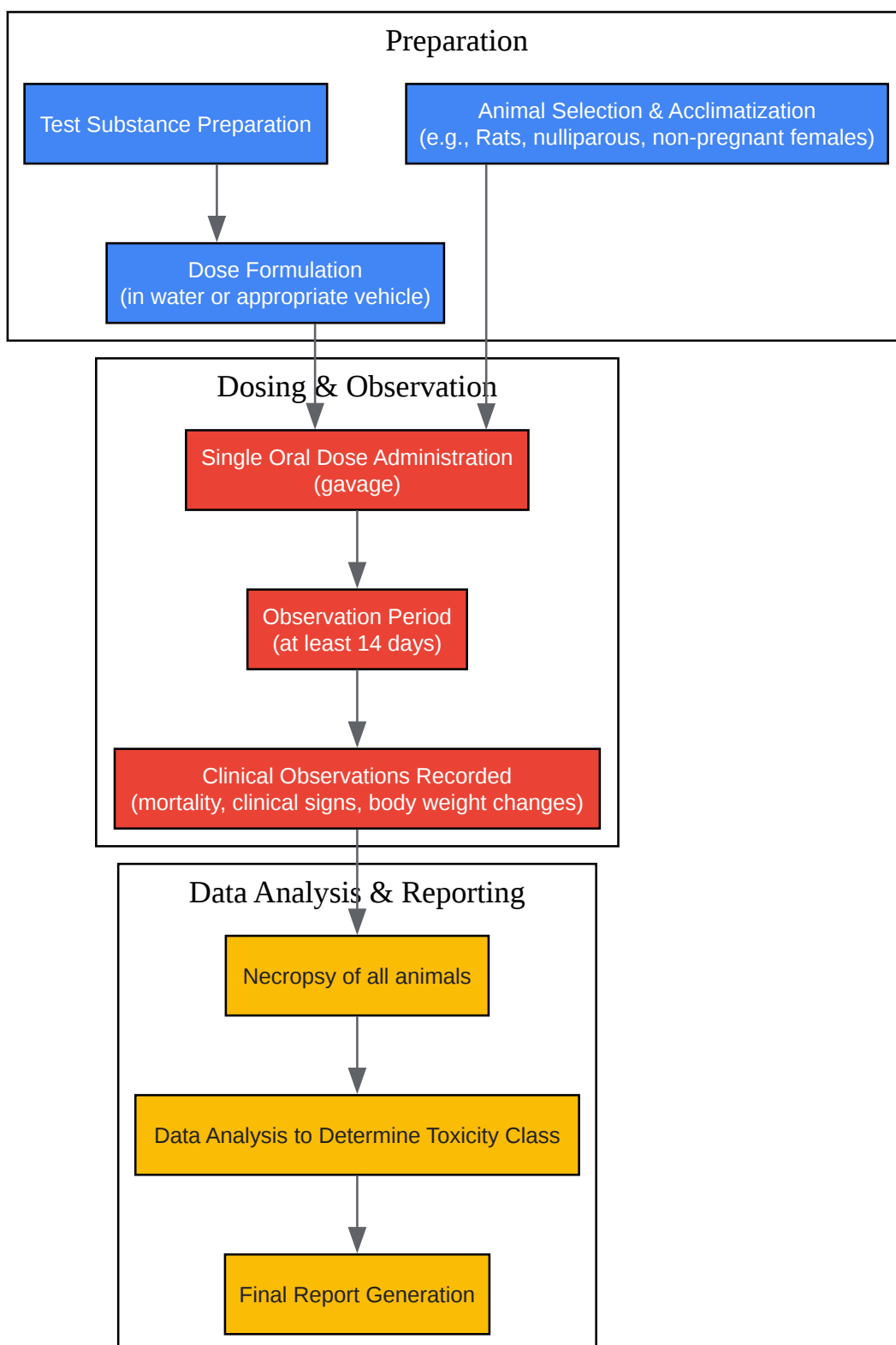
The primary target organs for **Benalaxyl-M** in mammals are the liver and thyroid.[7] Studies in rodents have shown effects such as increased liver weights and hepatocellular hypertrophy.[7] **Benalaxyl-M** has been classified as "Likely to be Carcinogenic to Humans" by the US EPA based on liver and thyroid tumors observed in rats and mice.[7]

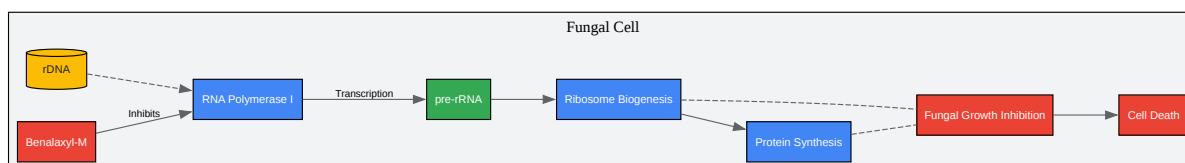
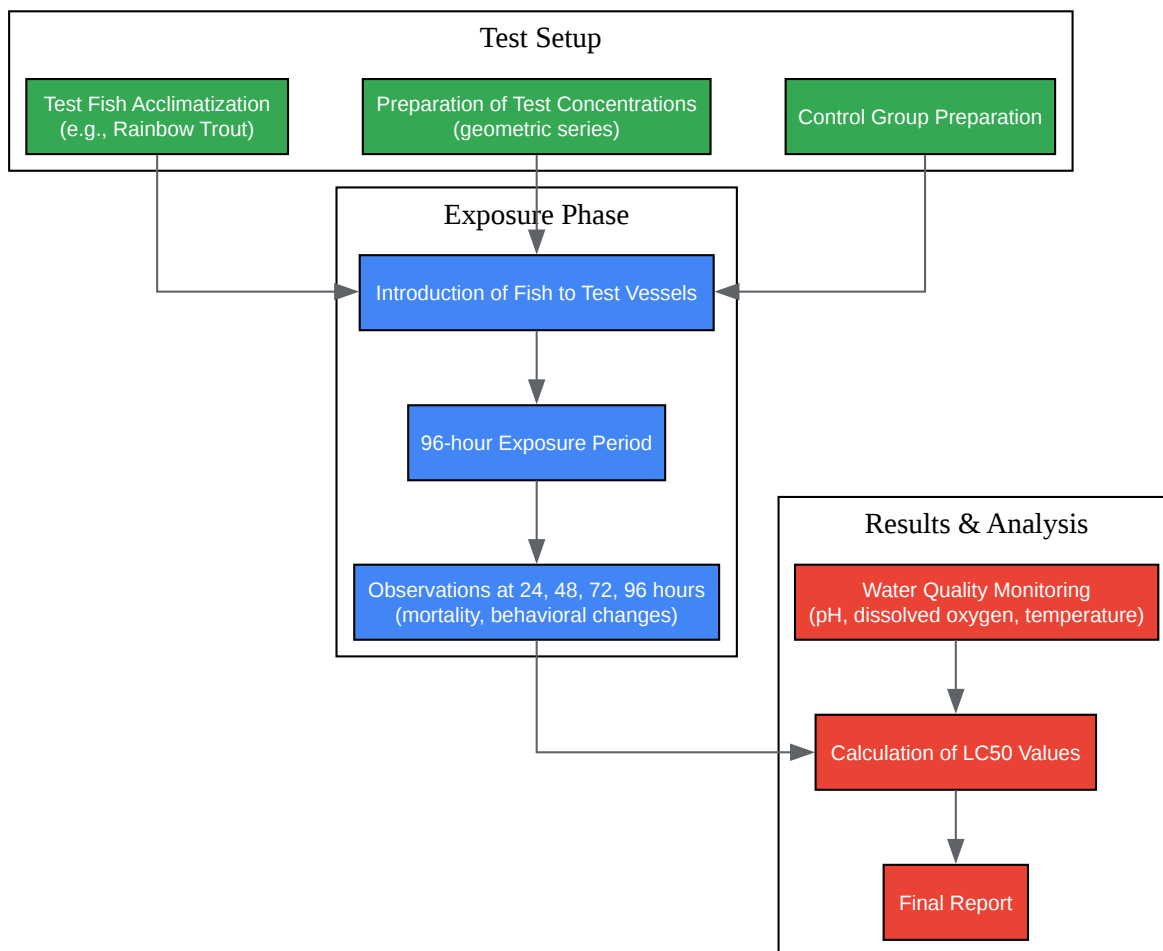
Species	Test Type	Endpoint	Value	Reference
Rat	90-Day Oral	NOAEL	15.7 mg/kg bw/day (males), 20 mg/kg bw/day (females)	[7]
Mouse	90-Day Oral	NOAEL	296.6 mg/kg/day (males), 348.1 mg/kg/day (females)	[7]
Dog	1-Year Oral	NOAEL	6.5 mg/kg bw/day	[8]
Rat	Two-Generation Reproduction	Parental NOAEL	71 mg/kg bw/day (males), 78 mg/kg bw/day (females)	[7]
Rat	Two-Generation Reproduction	Offspring NOAEL	71 mg/kg bw/day (males), 78 mg/kg bw/day (females)	[7]

Experimental Protocols

The toxicological data presented above are derived from standardized tests, primarily following the OECD Guidelines for the Testing of Chemicals. These protocols ensure the reliability and comparability of results.

Workflow for Acute Oral Toxicity Testing (based on OECD Guideline 423)





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